CID 23264436
Description
CID 23264436 (PubChem Compound Identifier 23264436) is a chemical compound cataloged in the PubChem database. Typically, PubChem entries include molecular formula, weight, stereochemical details, and bioactivity profiles. For example, similar compounds like taurocholic acid (CID 6675) and betulin-derived inhibitors (e.g., CID 72326, 64971) are well-documented in studies on substrate specificity and enzyme inhibition [2]1.
Properties
Molecular Formula |
C7H16NSi |
|---|---|
Molecular Weight |
142.29 g/mol |
InChI |
InChI=1S/C7H16NSi/c1-9(2)8-6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
DKDSHYYZHIYKQU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 23264436 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions, such as condensation or cyclization.
Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical properties. This may include oxidation, reduction, or substitution reactions.
Purification: The final product is purified using techniques such as chromatography or recrystallization to ensure high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
CID 23264436 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 23264436 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is employed in the development of new materials and chemical products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism by which CID 23264436 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. These interactions can lead to changes in gene expression, protein function, and metabolic pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
The absence of direct data for CID 23264436 necessitates reliance on generalized methodologies for compound comparison , as outlined in the evidence:
- Structural Similarity : Tools like PubChem’s 3D structure overlay and Tanimoto coefficient calculations (based on molecular fingerprints) are standard for identifying analogs [6]2.

- Functional Comparison : Bioactivity assays (e.g., enzyme inhibition, receptor binding) and pharmacokinetic parameters (e.g., LogP, solubility) are critical for functional benchmarking [19]3.
- Synthetic Accessibility : Reaction conditions, yields, and purification methods are compared to evaluate scalability and practicality [20]4.
Hypothetical Comparison with Analogous Compounds
| Parameter | This compound | Oscillatoxin D (CID 101283546) [6]5 | Betulin (CID 72326) [2]6 | 3,5-Dichloro-4-hydroxybenzoic Acid (CID 16839) [13]7 |
|---|---|---|---|---|
| Molecular Formula | Not Available | C₂₈H₄₀O₇ | C₃₀H₅₀O₂ | C₇H₄Cl₂O₂ |
| Molecular Weight (g/mol) | N/A | 504.61 | 442.70 | 191.01 |
| Bioactivity | N/A | Cytotoxic (marine toxin) | Antiviral, anti-inflammatory | Antimicrobial, herbicide intermediate |
| LogP (Predicted) | N/A | 3.85 (iLOGP) | 8.92 (XLOGP3) | 2.13 (XLOGP3) |
| Synthetic Yield | N/A | Not reported | 55% (chlorination) [13]8 | 22% (oxidation) [13]9 |
Recommendations for Future Studies
Structural Elucidation : Prioritize X-ray crystallography or high-resolution mass spectrometry to resolve this compound’s structure [18]12.
Comparative Pharmacokinetics : Analyze ADMET properties (e.g., BBB permeability, CYP inhibition) relative to analogs like CID 2049887 [19]14.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

